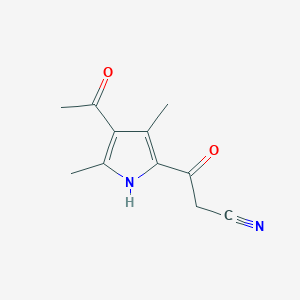

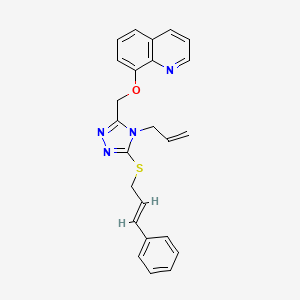

![molecular formula C10H10N2O5 B2357362 2-[(3-Nitrophenyl)formamido]propanoic acid CAS No. 103041-09-4](/img/structure/B2357362.png)

2-[(3-Nitrophenyl)formamido]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

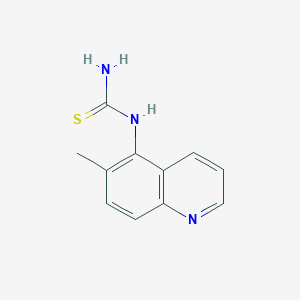

2-[(3-Nitrophenyl)formamido]propanoic acid, also known as N-(3-nitrobenzoyl)alanine, is a synthetic amino acid derivative . It has a molecular weight of 238.2 and is typically found in powder form .

Molecular Structure Analysis

The molecular formula of this compound is C10H10N2O5 . The InChI code for this compound is 1S/C10H10N2O5/c1-6(10(14)15)11-9(13)7-3-2-4-8(5-7)12(16)17/h2-6H,1H3,(H,11,13)(H,14,15) .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Scientific Research Applications

1. Synthesis of Novel Compounds and Derivatives

- 2-[(3-Nitrophenyl)formamido]propanoic acid has been used in the synthesis of novel compounds, including β2-homoamino acids, through enantioselective catalysis (Rimkus & Sewald, 2003). This process involves the addition of diethylzinc to activated nitroolefins.

2. Molecular-Weight Determination in Polymer Science

- In polymer science, a derivative of this compound has been used as a photolabile initiator in surface-initiated atom-transfer radical polymerization (SI-ATRP). This process facilitates the growth of polymer brushes on surfaces and assists in determining their molecular weight (Kang, Crockett, & Spencer, 2014).

3. Synthesis of Pharmaceutical Compounds

- The compound has been utilized in the synthesis of pharmaceutical compounds, such as Chloramphenicol, an antibiotic. A study describes its role in the synthesis pathway via a new intermediate (Hazra, Pore, & Maybhate, 2010).

4. Computational Peptidology

- In computational peptidology, derivatives of this compound have been examined for their antifungal properties. This involves using conceptual density functional theory to study the chemical reactivity and molecular properties of these derivatives (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

5. Corrosion Inhibition Research

- Research has also explored the use of derivatives of this compound as corrosion inhibitors. A study evaluated its effect on copper corrosion in nitric acid solutions, finding significant inhibition properties (Abu-Rayyan et al., 2022).

Safety and Hazards

This compound is classified under the GHS07 category . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

2-[(3-nitrobenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-6(10(14)15)11-9(13)7-3-2-4-8(5-7)12(16)17/h2-6H,1H3,(H,11,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBXKLYOJGRINM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

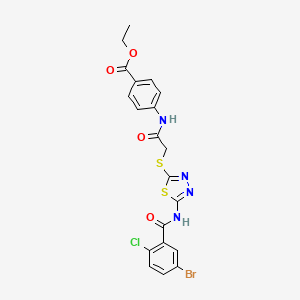

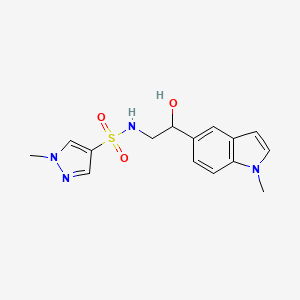

![4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2357282.png)

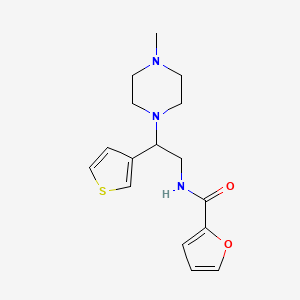

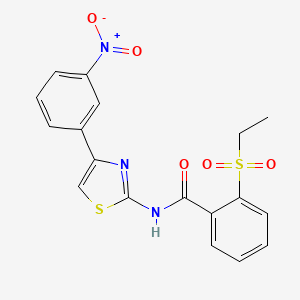

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2357288.png)

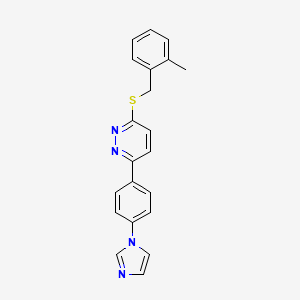

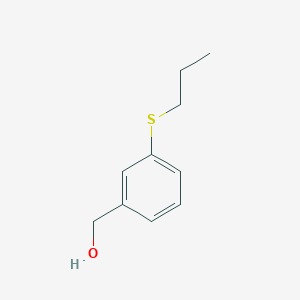

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2357289.png)

![3-Butyl-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2357290.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2357295.png)